N-(1-(4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)cyclopropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)cyclopropyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. The compound features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a phenyl ring and a cyclopropyl group, culminating in an acetamide moiety. This intricate structure imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)cyclopropyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Cyclopropylation: The phenyl ring is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a strong base like sodium hydride (NaH).
Acetylation: Finally, the compound is acetylated using acetic anhydride (Ac2O) to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)cyclopropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-(4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)cyclopropyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-(4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)cyclopropyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and oxadiazole ring are known to enhance the compound’s binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This can lead to modulation of various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-(4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)cyclopropyl)acetamide: can be compared with other compounds containing the trifluoromethyl-oxadiazole motif, such as:
Uniqueness
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.
Properties
CAS No. |
2098334-79-1 |
---|---|
Molecular Formula |
C14H12F3N3O2 |
Molecular Weight |
311.26 g/mol |
IUPAC Name |
N-[1-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]cyclopropyl]acetamide |
InChI |
InChI=1S/C14H12F3N3O2/c1-8(21)19-13(6-7-13)10-4-2-9(3-5-10)11-18-12(22-20-11)14(15,16)17/h2-5H,6-7H2,1H3,(H,19,21) |
InChI Key |
NPZBHEFIOWGOAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.